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Chloropentaammineiridium(III) chloride

Cat. No.: B12504543
M. Wt: 383.73 g/mol
InChI Key: DYGMZANLQHDDSH-UHFFFAOYSA-K
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Description

Historical Perspectives and Evolution of Iridium Coordination Chemistry

The discovery of iridium is credited to the English chemist Smithson Tennant in 1803, who found it along with osmium in the dark, insoluble residue left after dissolving crude platinum in aqua regia. wikipedia.orgacs.orgrsc.org The name "iridium" is derived from the Greek goddess Iris, the personification of the rainbow, due to the vibrant and diverse colors of its salts. wikipedia.orgacs.orgrsc.org

Initially, the study of iridium chemistry was challenging due to the metal's extreme hardness, brittleness, and high resistance to corrosion and chemical attack. wikipedia.orgacs.orgrsc.org It is considered the most corrosion-resistant metal known and is not attacked by most acids, including aqua regia. wikipedia.orgrsc.org The development of methods to handle and dissolve iridium was a crucial step in exploring its coordination chemistry. A significant advancement was the ability to produce hydrated iridium(III) chloride (IrCl₃(H₂O)₃), a common starting material for synthesizing other iridium complexes. wikipedia.org

The coordination chemistry of iridium, particularly iridium(I) and iridium(III) complexes, gained significant momentum with the synthesis of compounds like Vaska's complex (trans-[IrCl(CO)(PPh₃)₂]). acs.orgwikipedia.orgwikipedia.org These complexes demonstrated remarkable reactivity, especially in oxidative addition reactions, which became a cornerstone of organometallic chemistry. acs.orgwikipedia.org The study of iridium complexes has been central to the development of C-H bond activation, a significant area of chemical research. acs.orgwikipedia.org

Significance of Iridium(III) Ammine Complexes in Inorganic Research

Iridium(III) ammine complexes are a class of coordination compounds that have been instrumental in advancing the understanding of inorganic reaction mechanisms, particularly in photochemistry. acs.orgacs.org These complexes, including hexaammineiridium(3+), aquopentaammineiridium(3+), and chloropentaammineiridium(2+), have been the subjects of detailed photochemical studies. acs.org

Research into the ligand field and charge-transfer photochemistry of these complexes has provided insights into their excited state properties and reactivity. acs.org The study of their photochemical reactions in aqueous solutions has helped to elucidate the mechanisms of photosubstitution and photoisomerization in d⁶ metal complexes. acs.org

The stability of the iridium(III) center, with its d⁶ electron configuration, makes these ammine complexes suitable models for fundamental studies in coordination chemistry. The reaction of hydrated iridium(III) chloride with ammonia (B1221849) can produce ammine complexes like chloropentaammineiridium(III) chloride. wikipedia.org Further reaction with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures can lead to the fully ammoniated complex, hexaammineiridium(III) chloride ([Ir(NH₃)₆]Cl₃). wikipedia.org

Contemporary Relevance of this compound in Advanced Chemical Science

In modern chemical science, this compound continues to be a relevant compound, primarily as a precursor for the synthesis of other iridium complexes. wikipedia.org Iridium complexes, in general, have found a wide array of applications due to their unique electronic and photophysical properties.

Iridium(III) complexes are extensively studied for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The ability to tune the emission color by modifying the ligands attached to the iridium center makes them highly valuable in display technologies. acs.org While not directly used in OLEDs itself, this compound can serve as a starting material for creating more complex iridium-containing molecules for such applications.

Furthermore, iridium complexes are significant in catalysis. The Cativa process, an industrial method for producing acetic acid, relies on an iridium-based catalyst. wikipedia.org Organoiridium compounds are also investigated for their catalytic activity in processes like olefin hydrogenation and the conversion of carbon dioxide. wikipedia.org Half-sandwich iridium(III) complexes have shown potential as anticancer agents, with researchers exploring their ability to induce apoptosis in cancer cells. nih.gov The unique spectroscopic properties of iridium complexes also allow for their use in bioimaging and as sensors. researchgate.net For instance, certain cyclometalated iridium(III) complexes have been developed for the highly sensitive detection of explosives like picric acid in aqueous media. rsc.org

Data Tables

Properties of this compound

PropertyValue
Chemical Formula [IrCl(NH₃)₅]Cl₂
Molecular Weight 383.73 g/mol americanelements.com
Appearance Yellow to tan powder or crystals americanelements.com
Melting Point >300 °C americanelements.com
CAS Number 15742-38-8 thermofisher.com
Iridium Content Approximately 49.6% min thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H15IrN5 B12504543 Chloropentaammineiridium(III) chloride

Properties

Molecular Formula

Cl3H15IrN5

Molecular Weight

383.73 g/mol

IUPAC Name

azane;chloroiridium(2+);dichloride

InChI

InChI=1S/3ClH.Ir.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3

InChI Key

DYGMZANLQHDDSH-UHFFFAOYSA-K

Canonical SMILES

N.N.N.N.N.[Cl-].[Cl-].Cl[Ir+2]

Origin of Product

United States

Advanced Synthetic Methodologies for Chloropentaammineiridium Iii Chloride and Analogues

Precursor Synthesis and Purity Considerations for Iridium(III) Halides

The successful synthesis of complex iridium ammines is fundamentally dependent on the quality of the iridium(III) halide precursors. The most common starting materials for synthesizing Iridium(III) compounds are hydrated iridium(III) chloride (IrCl₃·xH₂O) and potassium hexachloroiridate(III) (K₃IrCl₆). wikipedia.org However, the production of these precursors is challenging due to the extreme chemical inertness of iridium metal, which is resistant to dissolution in common acids and even boiling aqua regia. guidechem.com

Several methods have been developed to overcome this inertness. One approach involves fusing and oxidizing iridium powder with an alkali metal peroxide or a mixture of potassium nitrate (B79036) and potassium hydroxide (B78521). guidechem.com Another method involves passing chlorine gas over a mixture of iridium powder and a salt like potassium chloride (KCl) or sodium chloride (NaCl) at high temperatures. guidechem.com A more modern and cleaner approach is the direct electrolytic dissolution of high-purity iridium powder in concentrated hydrochloric acid, which avoids introducing other reagents that could contaminate the product. guidechem.comgoogle.com This electrolytic process can yield a chloroiridic acid (H₃IrCl₆) solution, which is then crystallized to form iridium(III) chloride hydrate (B1144303). guidechem.comgoogle.com

Purity is a paramount concern. When preparing high-purity IrCl₃·xH₂O, starting with an iridium(IV) compound and reducing it can be problematic. google.com For instance, using reducing agents like oxalic acid or hydrazine (B178648) can lead to decomposition and complex formation, resulting in carbon and nitrogen contamination in the final product. google.com Therefore, methods that utilize high-purity iridium powder directly are often preferred to avoid such interferences. google.com High-purity iridium(III) chloride hydrate should ideally contain 50-56% iridium by weight and be free from, or contain only trace amounts of, carbon and nitrogen. google.com

Precursor CompoundChemical FormulaCommon Synthetic RouteKey Consideration
Iridium(III) chloride hydrateIrCl₃·xH₂OElectrolytic dissolution of Ir powder in HCl. guidechem.comgoogle.comA common starting material for many Ir(III) compounds. wikipedia.orgguidechem.com
Potassium hexachloroiridate(III)K₃IrCl₆High-temperature chlorination of Ir/KCl mixture. wikipedia.orgguidechem.comAnother widely used precursor in iridium chemistry. wikipedia.org

Optimized Preparation Routes for Pentaammineiridium(III) Complexes

The preparation of pentaammineiridium(III) complexes involves the coordination of ammonia (B1221849) ligands to an iridium(III) center, typically starting from an iridium(III) halide precursor. While iridium trichloride (B1173362) is a logical starting point, its inertness can necessitate harsh reaction conditions. nih.gov

An effective synthesis strategy can be inferred from the preparation of the analogous rhodium compound, chloropentaamminerhodium(III) chloride ([Rh(NH₃)₅Cl]Cl₂). This complex is synthesized with high yield from rhodium(III) chloride hydrate (RhCl₃·xH₂O) by using hydrazinium (B103819) salts as a catalyst in a basic ammonia buffer (pH ~8.2). mdpi.com Applying a similar catalyzed ammination process is a promising optimized route for the corresponding iridium complex. The reaction would involve the careful addition of a catalyst to a solution of an iridium(III) halide in an ammonia buffer to facilitate the substitution of chloride ions with ammonia ligands.

Another general strategy for forming iridium complexes involves heating the precursor with the appropriate ligand in a high-boiling point solvent, such as ethylene (B1197577) glycol, to overcome the kinetic inertness of the Ir(III) center. nih.gov This method has been used to successfully synthesize iridium(III) bisterpyridine complexes and could be adapted for ammine ligands. nih.gov

Control of Stoichiometry and Oxidation State in Iridium(III) Ammine Complex Synthesis

Iridium can exist in a wide range of oxidation states, from -3 to +9, though +1, +3, and +4 are the most common. wikipedia.org The synthesis of chloropentaammineiridium(III) chloride requires strict control to maintain the iridium center in the +3 oxidation state. The choice of ligands and reaction conditions is crucial, as the ligand field can help stabilize a particular oxidation state. mdpi.com

When using a catalyst like a hydrazinium salt, as suggested by the rhodium analogue synthesis, conditions must be carefully managed to prevent the reduction of the Ir(III) center. mdpi.com Conversely, overly harsh oxidizing conditions could unintentionally produce Ir(IV) species. The deliberate manipulation of oxidation states is a known strategy in iridium chemistry; for example, oxidizing an Ir(III) intermediate to Ir(IV) has been shown to lower the energy barrier for certain coupling reactions. researchgate.net

Control of stoichiometry—the precise number of ammonia ligands—is also critical. To synthesize the pentaammine complex, [IrCl(NH₃)₅]Cl₂, reaction times and reagent concentrations must be optimized to prevent the formation of hexaammineiridium(III) chloride, [Ir(NH₃)₆]Cl₃. The synthesis of the hexaammine complex can be achieved by treating the chloropentaammine complex with concentrated aqueous ammonia at elevated temperature and pressure, which drives the substitution of the final chloride ligand. mdpi.com

Scale-Up and Manufacturing Considerations for High-Purity Compounds

The manufacturing of high-purity iridium compounds like this compound relies on the industrial-scale production and purification of the iridium metal itself. Traditional chemical refining of iridium is often labor-intensive and can lead to significant loss of this precious metal. researchgate.net

Modern industrial facilities employ advanced metallurgical techniques to produce high-purity iridium. furuyametals.co.jp Raw iridium powder, which may not exceed 99.95% purity, can be refined using methods like plasma melting or electron beam (EB) melting. furuyametals.co.jp These high-temperature processes (plasma can exceed 5000°C) vaporize and remove impurities, yielding extremely pure iridium ingots. furuyametals.co.jp This refining can reduce the content of base metals and other platinum-group metals by a factor of ten. furuyametals.co.jp Such high-purity iridium, with purities available up to 99.999% (5N), is essential for applications requiring materials free of contaminants. americanelements.comamericanelements.com

For the synthesis of the iridium compounds themselves, manufacturing can be conducted at various scales. Facilities may be equipped for small or pilot-scale lots, utilizing equipment such as 50-gallon glass-lined Pfaudler reactors to handle the chemical synthesis steps under controlled conditions. americanelements.com

Purification TechniqueDescriptionAdvantageReference
Plasma MeltingUses a high-temperature plasma arc (>5000°C) to melt iridium and vaporize impurities.Effective at removing a wide range of impurities. furuyametals.co.jp
Electron Beam (EB) MeltingMelts iridium using a high-energy electron beam in a vacuum.Yields even higher temperatures and purer iridium compared to plasma melting. furuyametals.co.jp
Chemical RefiningTraditional wet chemistry methods to separate iridium from contaminants.Can target specific impurities but is labor-intensive and can result in metal loss. researchgate.net

Elucidation of Coordination Structure and Bonding

Advanced Crystallographic Techniques for Solid-State Structure Determination

X-ray diffraction is the cornerstone for determining the precise solid-state structure of crystalline materials, providing unambiguous information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for the atomic-level structural characterization of crystalline compounds. researchgate.net This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional map of the electron density, from which the positions of individual atoms can be determined with high precision. researchgate.net

While a structure for [IrCl(NH3)5]Cl2 itself is not detailed in the provided search results, analysis of the closely related binary complex salt, [Ir(NH3)5Cl]2[OsCl6]Cl2, provides critical insight into the geometry of the [Ir(NH3)5Cl]2+ cation. researchgate.net The study reveals an octahedral coordination environment around the central iridium(III) ion. The iridium is bonded to five ammine (NH3) ligands and one chloride (Cl-) ligand. Crystallographic data for this related salt are presented below. researchgate.net

Interactive Table: Crystallographic Data for the Related Compound [Ir(NH3)5Cl]2[OsCl6]Cl2

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group C2/m researchgate.net
a (Å) 11.1901(13) researchgate.net
b (Å) 7.9138(13) researchgate.net
c (Å) 13.4384(18) researchgate.net
β (°) 99.640(3) researchgate.net
Volume (ų) 1190.0(2) researchgate.net

This data pertains to a salt containing the same complex cation, illustrating the type of precise structural parameters obtained from SCXRD.

Broader solid-state structural investigations, primarily through X-ray diffraction, confirm the integrity of the [Ir(NH3)5Cl]2+ cation in various crystalline environments. Studies on a series of isostructural binary complex salts, [M(NH3)5Cl]2[IrCl6]Cl2 (where M = Co(III), Rh(III), Ir(III)), show that the fundamental coordination geometry of the chloropentaammine cation is preserved. scribd.com

These investigations reveal that the crystal structure is composed of layers of the complex [Ir(NH3)5Cl]2+ cations, which are interspersed with layers of the counter-anions (e.g., [IrCl6]2- and Cl-). scribd.com This layered arrangement is stabilized by electrostatic forces and a network of hydrogen bonds between the ammine ligands of the cation and the chloride anions. The iridium center consistently displays a slightly distorted octahedral geometry, which is characteristic of this type of coordination complex.

Spectroscopic Probes for Molecular Geometry and Ligand Environment

Spectroscopic techniques are vital for confirming the coordination environment and understanding the bonding characteristics, both in the solid state and in solution.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and probing the bonds within a molecule. muni.czresearchgate.net Specific vibrations, such as the stretching and bending of the Ir-Cl and Ir-NH3 bonds, as well as the internal vibrations of the ammine ligands, give rise to characteristic peaks in the spectra.

In the complex [Ir(NH3)5Cl]2+, the key vibrational modes include the symmetric and asymmetric N-H stretches, NH3 deformation modes (δ(HNH)), NH3 rocking modes (ρr(NH3)), iridium-nitrogen stretches (ν(Ir-N)), and the iridium-chloride stretch (ν(Ir-Cl)). muni.cz The frequencies of these modes provide direct evidence for the coordination of the ammine and chloride ligands to the iridium center. For instance, the ν(Ir-Cl) stretch is a direct probe of the iridium-chlorine bond.

Interactive Table: Key Vibrational Frequencies in Related [M(NH3)5Cl]2+ Complexes (cm⁻¹)

Vibrational Mode IR (cm⁻¹) Raman (cm⁻¹) Compound Reference
ρr(NH3) ~500 Not Reported [Co(NH3)5Cl]Cl2 muni.cz
ν(M-N) ~460-470 ~460-480 [Co(NH3)5Cl]Cl2 muni.cz

This table presents typical frequency ranges for a closely related cobalt analogue, demonstrating how vibrational spectroscopy identifies specific ligand-metal bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. acs.org The iridium(III) center in chloropentaammineiridium(III) chloride has a low-spin d6 electron configuration, which renders the complex diamagnetic. This is a critical property, as diamagnetic compounds typically yield sharp, well-resolved NMR spectra.

While specific NMR data for [IrCl(NH3)5]Cl2 was not found in the search results, the technique is highly applicable. In ¹H NMR spectroscopy, the protons of the ammine ligands would produce signals. Due to the octahedral geometry, the four ammine ligands in the plane perpendicular to the Ir-Cl bond (cis-ammines) are chemically different from the one ammine ligand opposite to the chloride (trans-ammine). This difference in the chemical environment would be expected to result in two distinct sets of resonances for the cis and trans ammine protons, providing confirmation of the complex's structure in solution. Further characterization using ¹⁵N NMR (with isotopic enrichment) could provide direct information about the iridium-nitrogen bonds.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure around a specific atom. nih.gov The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For an iridium complex like [IrCl(NH3)5]Cl2, the XANES spectrum at the iridium L-edges (L₂ and L₃) is highly sensitive to the oxidation state and electronic configuration of the iridium center. The energy and shape of the absorption edge, often called the "white line," would confirm the +3 oxidation state of iridium. nih.gov The intensity of the white line is proportional to the number of unoccupied 5d orbitals, providing information on the d-electron count and spin state. The single, strong white-line peak observed for other Ir(III) complexes is indicative of a low-spin d⁶ configuration.

The EXAFS region contains oscillations that arise from the scattering of photoelectrons off neighboring atoms. nih.gov Analysis of these oscillations provides highly precise information about the local coordination environment, including the identity of neighboring atoms, their distance from the iridium center (bond lengths), and their number (coordination number). This allows for the accurate determination of the Ir-N and Ir-Cl bond distances, complementing the data obtained from X-ray diffraction. nih.gov

Electron Energy-Loss Spectroscopy (EELS) in Transmission Electron Microscopy

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique typically integrated into a transmission electron microscope (TEM) to probe the fundamental properties of materials at high spatial resolution. tugraz.at The method analyzes the energy distribution of electrons that have passed through an ultrathin sample. While some electrons pass through without a change in energy (elastic scattering), others undergo inelastic scattering, losing a discrete amount of energy in the process. wikipedia.org This energy loss is characteristic of the atoms the electrons have interacted with, providing detailed information about elemental composition, chemical bonding, and electronic properties. tugraz.atmpg.de

The EELS spectrum is generally divided into two main regions: the low-loss region (up to ~50 eV) and the high-loss or core-loss region (>50 eV). tugraz.atwikipedia.org The low-loss region provides information on valence electron excitations, such as plasmons, and band structure. The core-loss region is defined by sharp ionization edges, which correspond to the energy required to excite a core-shell electron (from the K, L, M shells, etc.) to an unoccupied state. globalsino.comeels.info Since the binding energy of core electrons is unique to each element, the position of these edges serves as a definitive fingerprint for elemental identification. globalsino.com

For this compound, [IrCl(NH₃)₅]Cl₂, an EELS analysis would provide a nanoscale map of its constituent elements. The core-loss spectrum would exhibit distinct ionization edges for iridium (Ir), chlorine (Cl), and nitrogen (N). By identifying the energy at which these edges occur, a definitive compositional analysis can be performed.

Furthermore, the fine structure of these ionization edges, known as the Energy-Loss Near-Edge Structure (ELNES), offers insight into the local chemical environment and electronic state of the atom. tugraz.atmpg.de For instance, the shape and position of the iridium M-edges or L-edges could be analyzed to confirm its +3 oxidation state. Similarly, the nitrogen K-edge fine structure would be characteristic of the ammonia (B1221849) ligands coordinated to the metal center. mpg.de This makes EELS a valuable tool for verifying the coordination environment within the complex.

Interactive Data Table: EELS Core-Loss Edges for Constituent Elements
ElementAtomic SymbolEdgeApproximate Energy Loss (eV)
ChlorineClL₃200 eels.info
ChlorineClL₂202 eels.info
NitrogenNK402
IridiumIrM₅2040 eels.info
IridiumIrM₄2116 eels.info

Quantum Chemical Analysis of Bonding and Electronic Structure

Quantum chemical analysis, utilizing methods such as Density Functional Theory (DFT), provides a theoretical framework for understanding the bonding and electronic structure of coordination complexes like this compound. These computational approaches calculate the electronic wave function and energy of the molecule, allowing for the prediction of molecular geometries, orbital energies, and the nature of chemical bonds, which can then be compared with experimental data.

The complex cation [IrCl(NH₃)₅]²⁺ features an iridium(III) center, which has a 5d⁶ electron configuration. In its low-spin state, which is typical for third-row transition metals, these six d-electrons occupy the t₂g set of orbitals in an idealized octahedral environment. The coordination sphere consists of five ammine (NH₃) ligands and one chloro (Cl⁻) ligand, resulting in a slightly distorted octahedral geometry with C₄ᵥ symmetry.

The bonding can be described by a combination of ligand-to-metal sigma (σ) donation and, to a lesser extent, metal-to-ligand pi (π) interactions. Each of the five ammine ligands and the chloride ligand acts as a σ-donor, providing electron density to the empty eg orbitals of the iridium center. The chloride ligand, with its filled p-orbitals, can also act as a π-donor to the filled t₂g orbitals of the iridium atom.

Theoretical calculations aim to reproduce experimental geometric parameters. X-ray diffraction studies on the related compound [Ir(NH₃)₅Cl]₂[IrCl₆]Cl₂ have provided precise measurements for the geometry of the [Ir(NH₃)₅Cl]²⁺ cation. researchgate.net These experimental values serve as a crucial benchmark for validating the accuracy of quantum chemical models. The calculations can further elucidate the electronic structure by determining the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the complex's reactivity and spectroscopic properties.

Interactive Data Table: Experimental Bond Parameters for the [Ir(NH₃)₅Cl]²⁺ Cation
ParameterAtoms InvolvedValueReference
Bond LengthIr—Cl2.371 Å researchgate.net
Bond LengthIr—N (trans to Cl)~2.10 Å researchgate.net
Average Bond LengthIr—N (cis to Cl)~2.12 Å researchgate.net
Bond AngleCl—Ir—N (cis)~90° researchgate.net
Bond AngleN (cis)—Ir—N (cis)~90° researchgate.net
Bond AngleCl—Ir—N (trans)~180° researchgate.net
Note: Values are based on the crystal structure of [Ir(NH₃)₅Cl]₂[IrCl₆]Cl₂ and are representative for the [Ir(NH₃)₅Cl]²⁺ cation.

Mechanistic Studies of Ligand Exchange and Reactivity

Kinetics and Thermodynamics of Ligand Substitution Reactions

Ligand substitution reactions involve the replacement of one ligand by another, with no change in the metal's oxidation state. libretexts.org The kinetics of these reactions in iridium(III) complexes are highly dependent on the reaction pathway, while the thermodynamics are governed by factors such as the chelate effect, where complexes with multidentate ligands gain stability due to a favorable entropy change upon formation. libretexts.org

Associative (A) Mechanisms in Iridium(III) Complexes

An associative (A) mechanism is a two-step process where the incoming ligand first binds to the metal center, forming a detectable intermediate with an increased coordination number, before the leaving group departs. differencebetween.comlibretexts.orgwikipedia.org For an octahedral complex like chloropentaammineiridium(III), this would involve the formation of a seven-coordinate intermediate. libretexts.org

Mechanism: [Ir(NH₃)₅Cl]²⁺ + Y → [Ir(NH₃)₅ClY]²⁺ (intermediate) [Ir(NH₃)₅ClY]²⁺ → [Ir(NH₃)₅Y]³⁺ + Cl⁻

This pathway is analogous to the SN2 mechanism in organic chemistry and typically follows second-order kinetics, where the rate depends on the concentration of both the complex and the incoming ligand (Y). wikipedia.org However, associative mechanisms are relatively rare for six-coordinate octahedral complexes like those of Iridium(III) because the metal center is coordinatively saturated, making the approach of a seventh ligand sterically and electronically challenging. libretexts.orglibretexts.org Such pathways are more favored for square planar complexes or when the metal center is large and the ligands are not sterically demanding. libretexts.orgwikipedia.org

Dissociative (D) Mechanisms in Iridium(III) Complexes

In a dissociative (D) mechanism, the reaction is initiated by the cleavage of the bond between the metal and the leaving group, which is typically the rate-determining step. differencebetween.com This generates a short-lived intermediate with a reduced coordination number, which then rapidly reacts with the incoming ligand. libretexts.orglibretexts.org

Mechanism: [Ir(NH₃)₅Cl]²⁺ → [Ir(NH₃)₅]³⁺ + Cl⁻ (slow, rate-determining) [Ir(NH₃)₅]³⁺ + Y → [Ir(NH₃)₅Y]³⁺ (fast)

This pathway is more common for octahedral complexes. libretexts.org The reaction rate is primarily dependent on the concentration of the starting complex and is largely unaffected by the nature or concentration of the incoming ligand, leading to a first-order rate law. libretexts.orglibretexts.org The activation entropy (ΔS‡) for dissociative processes is typically positive, reflecting the increased disorder in the transition state as the leaving group separates from the complex. libretexts.org

Associative Interchange (IA) and Dissociative Interchange (ID) Pathways

The interchange (I) mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without the formation of a detectable intermediate. libretexts.orgnumberanalytics.com The distinction between associative interchange (Ia) and dissociative interchange (Id) depends on the degree of influence of the incoming ligand on the reaction rate. wikipedia.org

Associative Interchange (Ia): In this pathway, the bond-making with the incoming ligand is significant in the transition state. The reaction rate is moderately sensitive to the identity of the entering ligand. wikipedia.org

Dissociative Interchange (Id): In this pathway, bond-breaking is more advanced in the transition state. The role of the incoming ligand is minor, and the reaction rate shows little dependence on its nature or concentration, similar to a pure D mechanism. wikipedia.org Water exchange reactions for many metal ions, such as [Ni(H₂O)₆]²⁺, proceed via an Id mechanism. wikipedia.org

For many octahedral complexes, including those of iridium(III), substitution reactions often follow interchange pathways, as a fully formed five-coordinate intermediate is energetically costly. libretexts.org

MechanismIntermediateCoordination Number ChangeRate Dependence on Incoming Ligand
Associative (A) Detectable, stableIncreases (e.g., 6 → 7)Strong
Dissociative (D) Detectable, stableDecreases (e.g., 6 → 5)Negligible
Interchange (I) None (Transition State)Simultaneous bond-making/breakingVaries (Ia: significant, Id: weak)

Influence of Ligand Size and Electronic Properties on Exchange Rates

The rate of ligand substitution is significantly affected by the properties of both the ligands attached to the metal center and the entering/leaving groups.

Steric Effects: Increased steric bulk on the ligands of the complex generally accelerates dissociative reactions. libretexts.orglibretexts.org The steric crowding is relieved in the transition state of a dissociative pathway, lowering the activation energy. Conversely, bulky ligands hinder the approach of an incoming ligand, slowing down associative reactions. numberanalytics.com

Electronic Effects: The electronic properties of ligands play a crucial role. numberanalytics.com Strong σ-donating or π-accepting ligands can influence the electron density at the metal center, affecting the strength of the metal-ligand bonds. nih.gov For the leaving group, a weaker bond to the metal center leads to a faster dissociative reaction. libretexts.org The trans effect is also a critical electronic factor, where a ligand influences the rate of substitution of the ligand positioned trans to it. Ligands that are strong trans-directors, such as CN⁻, weaken the trans metal-ligand bond, facilitating its departure. libretexts.org

Electron Transfer Processes and Redox Behavior

The redox behavior of iridium complexes is central to their application in areas like photocatalysis. nih.govuclouvain.be Iridium(III) complexes can be oxidized or reduced, although the Ir(III) oxidation state is generally very stable. Electron transfer processes can occur through outer-sphere mechanisms, where the electron tunnels between the iridium complex and a redox partner without any change in the primary coordination sphere, or inner-sphere mechanisms, where a bridging ligand facilitates the electron transfer.

Studies on various iridium(III) complexes show that their redox potentials, and thus their ability to act as photo-oxidants or reductants, can be finely tuned by modifying the ligands. uclouvain.benih.govacs.org For instance, introducing electron-withdrawing or -donating substituents on the ligands can systematically alter the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby changing the complex's reduction and oxidation potentials. nih.govacs.org While specific data for [Ir(NH₃)₅Cl]²⁺ is not extensively detailed, the principles derived from related iridium complexes are applicable. The complex is expected to be a modest oxidizing agent, capable of being reduced to an Iridium(II) species, though this state is generally unstable and reactive.

Acid-Base Equilibria and Protonation States of Ammine Ligands

The ammonia (B1221849) (NH₃) ligands in ammine complexes are no longer basic once coordinated to a metal ion. wikipedia.org In fact, for highly charged cationic complexes like chloropentaammineiridium(III), the N-H bonds of the ammine ligands become weakly acidic. wikipedia.org This means the complex can act as a Brønsted-Lowry acid, donating a proton to a base.

[Ir(NH₃)₅Cl]²⁺ + B ⇌ [Ir(NH₃)₄(NH₂)Cl]⁺ + BH⁺

This equilibrium results in the formation of a conjugate base, an amido complex ([Ir(NH₃)₄(NH₂)Cl]⁺). The acidity of the ammine protons is significantly greater than that of free ammonia (pKa ≈ 33). wikipedia.org The deprotonation of an ammine ligand can have a profound effect on the complex's reactivity. For analogous cobalt(III) ammine complexes, this deprotonation is the key step in the SN1CB (Substitution, Nucleophilic, Unimolecular, Conjugate Base) mechanism. wikipedia.org The formation of the strongly π-donating amido ligand labilizes the leaving group (chloride), facilitating its dissociation. While this mechanism is well-established for Co(III), it provides a plausible pathway for substitution in Ir(III) ammine complexes under basic conditions.

Photochemistry and Excited State Dynamics

Light-Induced Photophysical and Photochemical Transformations

Specific experimental findings on the light-induced transformations of chloropentaammineiridium(III) chloride are not available in the public domain literature reviewed.

Photosubstitution and Photoisomerization Reactions

No specific data on photosubstitution or photoisomerization quantum yields or mechanisms for this compound were found.

Excited-State Electron Transfer Chemistry

Details on the excited-state electron transfer processes for this complex are not available.

Metal-to-Ligand Charge Transfer (MLCT) States and their Properties

While iridium(III) complexes are known for their MLCT states, specific properties for this compound were not found.

Ligand Field (LF) States and their Role in Photoreactivity

The primary accessible reference points to a study of ligand field excitation, but the detailed findings regarding the role of these states in the photoreactivity of the title compound are unavailable. acs.org

Quantum Yield Determinations and Photochemical Efficiency

Specific quantum yield values for the photoreactions of this compound could not be located.

Time-Resolved Spectroscopic Investigations of Excited States (e.g., Transient Absorption)

No data from time-resolved spectroscopic investigations of the excited states of this compound were found in the reviewed literature.

Computational Photochemistry and Excited-State Calculations (Time-Dependent Density Functional Theory)

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for investigating the electronic excited states of transition metal complexes, providing valuable insights into their photochemistry and photophysics. However, a comprehensive review of the scientific literature reveals a notable absence of specific TD-DFT studies focused on this compound, [IrCl(NH₃)₅]Cl₂.

While TD-DFT has been extensively applied to a wide array of other iridium(III) complexes, particularly cyclometalated and polypyridyl complexes for applications in organic light-emitting diodes (OLEDs) and photoredox catalysis, detailed computational data such as calculated vertical excitation energies, oscillator strengths, and the precise nature of excited states (e.g., metal-centered (MC), ligand-field (LF), or ligand-to-metal charge transfer (LMCT)) for the chloropentaammineiridium(III) cation are not available in published research.

General principles derived from studies on related ammine complexes of cobalt(III), a metal center that is isoelectronic with iridium(III) in its d⁶ configuration, suggest that the lowest energy excited states in such complexes are typically ligand-field states. These states arise from transitions between the metal d-orbitals. For a hypothetical TD-DFT study on [IrCl(NH₃)₅]²⁺, one would anticipate the calculation and characterization of these LF states, as well as higher-energy LMCT states, which would involve the promotion of an electron from a p-orbital of the chloride ligand to an empty d-orbital on the iridium center.

A typical TD-DFT investigation would involve:

Geometry Optimization: Optimization of the ground state geometry of the [IrCl(NH₃)₅]²⁺ cation.

Excitation Energy Calculations: Calculation of the vertical electronic excitation energies and corresponding oscillator strengths.

Analysis of Excited States: Characterization of the nature of the key excited states by analyzing the contributions of the molecular orbitals involved in the transitions.

Without specific research findings, it is not possible to present detailed data tables or in-depth research findings for this compound as requested. The scientific community has yet to publish a dedicated TD-DFT study on this particular compound.

Homogeneous Catalysis by Iridium(III) Ammine Complexes

Iridium(III) complexes containing ammine or related nitrogen-based ligands are versatile homogeneous catalysts. nih.gov While this compound itself may act as a precatalyst, its derivatives and analogous compounds with more complex nitrogen-based ligands have been extensively studied. These complexes are particularly effective in reactions requiring metal-hydride intermediates or Lewis acidic activation of substrates.

Iridium(III) ammine and related nitrogen-ligated complexes are effective catalysts for the hydrogenation of unsaturated bonds, particularly the carbon-nitrogen double bond in imines. osti.govtaylorfrancis.com These reactions are crucial for the synthesis of amines, which are vital building blocks in the pharmaceutical and agrochemical industries. researchgate.net While early research focused on rhodium and ruthenium, iridium catalysts have demonstrated superior performance for the direct hydrogenation of imines. osti.govresearchgate.net

The catalytic activity is often enhanced in the presence of coordinating solvents and can be influenced by the nature of other ligands on the iridium center. researchgate.net For instance, studies on dinuclear iridium complexes have shown that the reaction takes place at a single iridium center, but modifications at the adjacent metal center can alter the hydrogenation rate. nih.gov Highly coordinatively unsaturated iridium species are noted to be exceptionally active, capable of reducing even sterically hindered olefins. researchgate.net The rate of hydrogenation can exhibit a complex dependence on the concentrations of the iridium catalyst, substrate, and hydrogen. researchgate.net

Table 1: Performance of Iridium Catalysts in Imine Hydrogenation
Catalyst PrecursorSubstrateKey ConditionsOutcome/ObservationReference
[IrH2(η6-C6H6)(PiPr3)]BF4N-benzylideneanilineMild conditionsGenerates a resting state; reaction profiles are strongly dependent on solvent, concentrations, and temperature. nih.gov
[Ir2(μ-H)(μ-Pz)2H2(OSO2CF3)(NCMe)(PiPr3)2]N-benzylideneaniline1,2-dichloroethaneRate law: rate = k[catalyst]{p(H2)}. Selective for imines over simple alkenes. nih.gov
[Ir(COE)2Cl]2 with tris(2-pyridyl)amineα,β-unsaturated substrates34 atm H2, 373 KEffective for homogeneous hydrogenation. researchgate.net

Iridium complexes, including those derived from ammine precursors, are among the most efficient and robust catalysts for water oxidation, the oxidative half-reaction in water splitting. hkbu.edu.hkcmu.edu This process is fundamental to the development of artificial photosynthesis and hydrogen fuel production. hkbu.edu.hkcmu.edu The catalytic cycle typically involves the iridium center reaching high oxidation states (IV and V) to facilitate the O-O bond formation. researchgate.net

Research on various organometallic iridium(III) complexes has shown that their catalytic activity for water oxidation, often using a sacrificial oxidant like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or sodium periodate (B1199274) (NaIO4), is highly dependent on the ligand environment and reaction pH. uea.ac.uknih.gov For example, the simple aquo complex [Cp*Ir(H2O)3]2+ has demonstrated remarkably high activity. researchgate.net Mechanistic studies suggest that the active catalyst may not be the initial molecular complex but rather small iridium oxide (IrOx) clusters or nanoparticles formed in situ. nih.gov Spectroscopic analysis during catalysis often reveals transient species absorbing in the visible region (around 570-600 nm), which are believed to be key intermediates in the catalytic cycle. uea.ac.uknih.gov

Table 2: Iridium(III) Complexes as Water Oxidation Precatalysts
PrecatalystOxidantKey FindingsReference
[CpIr(bpy)Cl]ClCAN / NaIO4Turnover frequency (TOF) increases with the ratio of oxidant to catalyst. uea.ac.uk
CpIr(6,6′-dihydroxy-2,2′-bipyridine)(OH2)2+NaIO4High activity is linked to a transient species with λmax at 590 nm. Evidence for the formation of small IrOx clusters (0.5–2 nm). nih.gov
Cp*Ir(H2O)32CANDemonstrates the highest activity among a series of tested Cp*Ir complexes, highlighting that simpler structures can be more effective. researchgate.net

Iridium-catalyzed C-H activation, particularly for borylation, has become a cornerstone of modern organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into versatile C-B bonds. umich.edu This transformation is highly valued for late-stage functionalization of complex molecules in medicinal chemistry and materials science. nih.govnih.gov The regioselectivity of the reaction is a key challenge, often governed by steric factors, but can be controlled through the design of specialized ligands. umich.edu

Nitrogen-based ligands, such as bipyridines and phenanthrolines, are central to the most active iridium catalysts for C-H borylation. illinois.edu Recent studies have shown that 2-aminophenanthroline ligands can generate highly active catalysts that enable the borylation of unactivated alkyl C-H bonds at or below room temperature, a significant advancement over previous systems that required high temperatures. nih.gov The mechanism is believed to involve an Ir(III)/Ir(V) catalytic cycle, where the iridium center oxidatively adds the C-H bond to form an Ir(V) intermediate, followed by reductive elimination to yield the borylated product. illinois.eduresearchgate.net The choice of ligand can even switch the regioselectivity of the borylation on the same substrate. nih.gov

Iridium(III) complexes bearing chiral ligands are effective Lewis acids for catalyzing a range of asymmetric cycloaddition reactions. Chiral-at-metal octahedral iridium(III) aqua complexes have been shown to catalyze enantioselective 1,3-dipolar cycloadditions and Diels-Alder reactions with high yields and enantioselectivities. researchgate.net These reactions provide powerful methods for constructing complex cyclic molecules with precise stereochemical control.

Furthermore, cooperative catalysis, where an iridium complex works in synergy with an organocatalyst, has emerged as a powerful strategy. rsc.org For instance, the combination of an iridium catalyst and an amine catalyst enables asymmetric [4+2] cycloadditions between vinyl aminoalcohols and aldehydes or ketones. nih.gov In these systems, the iridium catalyst activates the allylic alcohol component, while the amine catalyst activates the carbonyl compound through the formation of an enamine or dienamine intermediate. rsc.orgnih.gov Iridium complexes also catalyze other key organic transformations, such as allylic alkylation and amination, proceeding through a π-allyl iridium intermediate to achieve high regioselectivity and stereoselectivity that is often complementary to other transition metal catalysts. uwindsor.ca

Heterogeneous Catalysis and Immobilized Iridium Complexes

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant effort has been devoted to the immobilization of iridium complexes on solid supports. mdpi.com Heterogenized iridium catalysts combine the high activity and selectivity of their homogeneous counterparts with the practical advantages of solid catalysts. mdpi.comkaust.edu.sa

Various supports have been utilized, including ion-exchange resins, silica (B1680970), and carbon nanotubes. mdpi.combohrium.com For example, an iridium(I)-NHC-phosphine complex immobilized on an ion-exchange support demonstrated high selectivity and remarkable stability in the hydrogenation of alkynes and α,β-unsaturated ketones under both batch and continuous flow conditions. mdpi.com Another approach involves grafting iridium pincer complexes onto modified silica or zeolites. kaust.edu.sa These immobilized systems have shown significantly enhanced activity and lifetime in formic acid dehydrogenation compared to their homogeneous precursors, an effect attributed to the prevention of bimolecular deactivation pathways by site isolation on the support surface. kaust.edu.sa

Mechanistic Pathways of Iridium-Catalyzed Reactions

The mechanistic pathways of iridium-catalyzed reactions are diverse and depend heavily on the specific transformation, ligands, and iridium oxidation state.

Hydrogenation: For imine hydrogenation, both inner-sphere and outer-sphere mechanisms have been proposed. researchgate.net An outer-sphere mechanism involves the transfer of a proton and a hydride from the catalyst to the substrate without direct coordination of the imine to the iridium center. researchgate.netnih.gov An alternative pathway involves oxidative addition of H2, coordination of the imine, migratory insertion of the C=N bond into the Ir-H bond, and subsequent reductive elimination of the amine product. nih.gov The rate-determining step can be the substitution of the product amine by dihydrogen. nih.gov

Water Oxidation: The mechanism is complex and still debated, but it is generally accepted to proceed through high-valent iridium intermediates (Ir(IV), Ir(V)). researchgate.netuea.ac.uk The key, and often rate-determining, step is the formation of the O-O bond. Two primary pathways are considered: a water nucleophilic attack (WNA) mechanism where a water molecule attacks a high-valent iridium-oxo species, and an interaction of two M-O units (I2M) mechanism. hkbu.edu.hk Evidence suggests that under many conditions, the molecular precatalyst decomposes to form catalytically active and more robust iridium oxide nanoparticles. nih.govrsc.org

C-H Borylation: The widely accepted mechanism for arene borylation involves a concerted oxidative addition/reductive elimination pathway through an Ir(III)/Ir(V) cycle. illinois.eduresearchgate.net The cycle is initiated by the dissociation of a ligand from the Ir(III) precatalyst to generate a coordinatively unsaturated active species. This species then undergoes oxidative addition of the arene C-H bond to form a silyl iridium(V) hydride intermediate. The final step is the reductive elimination of the arylboronate ester, which regenerates the active Ir(III) catalyst. illinois.edu

Cycloaddition and Allylic Substitution: In Lewis acid-catalyzed cycloadditions, the iridium(III) center coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction. researchgate.net For allylic substitutions, the reaction proceeds via the formation of a π-allyl iridium intermediate. uwindsor.ca The regioselectivity of the nucleophilic attack is then determined by the electronic and steric properties of the ancillary ligands and the substrate. uwindsor.ca In cooperative catalytic systems, the iridium-catalyzed cycle operates in concert with a separate organocatalytic cycle, with transient species from each cycle reacting to form the final product. nih.gov

Advanced Analytical and Spectroscopic Techniques in Iridium Chemistry

Hyphenated Techniques for Complex Mixture Analysis and Speciation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex samples containing iridium species. They allow for the separation of the analyte from the matrix and potential impurities, followed by its sensitive and selective detection and identification.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like chloropentaammineiridium(III) chloride. The HPLC component separates the ionic complex from precursors, degradation products, or other impurities in solution based on differential partitioning between a stationary and a mobile phase. The separated components then enter the mass spectrometer.

Electrospray ionization (ESI) is a commonly used soft ionization technique that transfers the intact iridium complex from the liquid phase into the gas phase as a charged ion, typically [IrCl(NH₃)₅]²⁺, with minimal fragmentation. The first mass analyzer (MS1) can be set to isolate this specific parent ion. This isolated ion is then subjected to collision-induced dissociation (CID) in a collision cell, breaking it into characteristic fragment ions. The second mass analyzer (MS2) separates and detects these fragment ions, creating a unique fragmentation pattern or "fingerprint" that confirms the identity of the compound. This method offers high specificity and sensitivity, making it ideal for purity assessment and stability studies. nih.gov While specific studies on this compound are not prevalent, the methodology is widely applied to other iridium(III) complexes for characterization and impurity profiling. nih.govacs.orgnih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Iridium Complex Analysis

ParameterTypical Condition/Setting
HPLC Column Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm)
Mobile Phase Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+)
Parent Ion (Q1) m/z corresponding to [IrCl(NH₃)₅]²⁺
Detection Mode Multiple Reaction Monitoring (MRM) for quantification or full scan for identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. ufl.eduthermofisher.com However, its direct application to ionic coordination complexes like this compound is not feasible. The compound's high polarity, ionic nature, and lack of volatility prevent it from being vaporized without decomposition in the GC inlet.

For GC-MS to be applicable, the iridium complex would first need to undergo a chemical derivatization step to convert it into a volatile and thermally stable analogue. For instance, certain organometallic iridium compounds, such as iridium carbonyls, could potentially be analyzed by this method. However, research indicates that even for species presumed to be volatile, such as iridium tetracarbonyl hydride, successful detection by GC-MS has proven challenging. nih.gov Therefore, GC-MS is generally not a suitable technique for the routine analysis of this compound itself.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for ultra-trace elemental analysis and isotopic determination of iridium. Unlike molecular mass spectrometry techniques, ICP-MS atomizes and ionizes the sample in a high-temperature argon plasma (around 6,000–10,000 K), breaking all chemical bonds. This allows for the direct measurement of the iridium isotopes (¹⁹¹Ir and ¹⁹³Ir) with exceptional sensitivity.

The technique is used to determine the total iridium content in a sample with high precision and accuracy. Limits of detection (LODs) are typically in the parts-per-trillion (ng/L) or even parts-per-quadrillion (pg/L) range. acs.org Advanced methods such as isotope dilution (ID-ICP-MS) are employed for high-accuracy quantification in complex matrices, such as geological samples. researchgate.net Furthermore, multi-collector ICP-MS (MC-ICPMS) can be used for high-precision measurements of iridium isotope ratios, which is essential in geochemistry and geochronology. researchgate.net

To enhance sensitivity further, sample introduction techniques like photochemical vapor generation (PVG) can be coupled with ICP-MS. PVG converts iridium ions in a liquid sample into a volatile species, which is then more efficiently transported into the plasma, lowering detection limits by over an order of magnitude compared to conventional nebulization. nih.govacs.org

Table 2: Performance Characteristics of ICP-MS for Iridium Determination

TechniqueSample PreparationReported Limit of Detection (LOD)Reference
FI-PVG-ICPMSPrepared in 4 M HCOOH with Co²⁺ and Cd²⁺ sensitizers3 to 6 pg L⁻¹ acs.org
PN-ICPMS/MSPrepared in 2% (m/v) HNO₃0.06 to 0.09 ng L⁻¹ nih.gov
ID-ICP-MSSodium peroxide fusion and Te co-precipitation0.02 ppb (µg/L) researchgate.net

Advanced Nuclear Magnetic Resonance Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for structure elucidation. For this compound, ¹H NMR can be used to study the ammine (NH₃) ligands. However, advanced NMR techniques provide much deeper insight.

2D NMR Spectroscopy : Two-dimensional NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), would be invaluable for this compound (if ¹⁵N-labeled). This experiment correlates proton signals with the nitrogen atoms to which they are directly attached, providing unambiguous assignment of the ammine ligand signals and confirming the Ir-N bond integrity. Other 2D techniques like COSY could reveal proton-proton couplings within the ammine groups.

Solid-State NMR (ssNMR) : Since this compound is a crystalline solid, ssNMR is a highly relevant technique. It provides information about the local chemical environment, molecular structure, and dynamics in the solid state. While ¹⁹¹Ir and ¹⁹³Ir are NMR-active nuclei, their large quadrupole moments make them challenging to observe directly with high resolution. pascal-man.com However, ssNMR of other nuclei like ¹⁵N (with isotopic enrichment) or ³⁵Cl/³⁷Cl can provide critical structural data. For instance, solid-state ¹⁷O NMR has been successfully used to probe the local coordination environment in iridium oxides, demonstrating the power of this technique to characterize the immediate surroundings of atoms in iridium-containing solids. nih.gov This approach could distinguish between the coordinated chloride ion and the counter-ions in the crystal lattice of this compound.

Table 3: NMR-Active Nuclei Relevant to this compound

IsotopeSpin (I)Natural Abundance (%)Notes on Application
¹H1/299.98Standard for observing ammine ligands.
¹⁵N1/20.37Low natural abundance; isotopic labeling is beneficial for 2D NMR.
³⁵Cl3/275.77Quadrupolar nucleus; provides information on Cl⁻ environment in ssNMR.
¹⁹¹Ir3/237.3Quadrupolar nucleus; challenging to observe directly. pascal-man.com
¹⁹³Ir3/262.7Quadrupolar nucleus; more sensitive than ¹⁹¹Ir but still challenging. pascal-man.com

Electrochemical Methods and Voltammetry

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of metal complexes. For this compound, CV can be used to determine the formal potential of the Ir(III)/Ir(IV) redox couple. In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. An oxidation or reduction event at the electrode surface appears as a peak in the current-voltage plot (voltammogram).

Studies on various iridium(III) complexes show that the Ir(III) center can undergo a reversible one-electron oxidation to Ir(IV). ias.ac.inacs.org The potential at which this occurs is highly dependent on the coordination environment, including the nature of the ligands. For instance, complexes with electron-donating ligands tend to have lower oxidation potentials, making them easier to oxidize, while those with electron-withdrawing ligands have higher oxidation potentials. acs.org The electrochemical behavior of this compound would provide fundamental data on its electronic structure and its stability towards oxidation.

Table 4: Representative Redox Potentials for Various Iridium(III) Complexes

Iridium Complex TypeRedox CouplePotential (V vs. reference electrode)Reference
[Ir(PPh₃)₂(L)Cl]Ir(III)/Ir(IV)~0.5 V vs. SCE ias.ac.in
[Ir(dfppy)₂(NN)]⁺Ir(III)/Ir(IV)1.80 V vs. NHE acs.org
[Ir(ppy)₂(NN)]⁺Ir(III)/Ir(IV)~1.48 V vs. NHE acs.org

Note: Potentials are highly dependent on the specific ligands (L, dfppy, ppy, NN) and solvent system.

Computational Chemistry and Machine Learning in Iridium Iii Ammine Research

Density Functional Theory (DFT) for Ground-State Properties

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying the ground-state properties of transition metal complexes.

A crucial first step in any computational analysis is the determination of the molecule's equilibrium geometry. For the [Ir(NH₃)₅Cl]²⁺ cation, DFT calculations are employed to find the minimum energy structure. The optimization process systematically adjusts the bond lengths and angles until the forces on all atoms are negligible.

Table 1: Experimental Bond Lengths and Angles for the [Ir(NH₃)₅Cl]²⁺ Cation Data extracted from the crystallographic information for [Ir(NH₃)₅Cl]₂[ReCl₆]Cl₂. researchgate.net

ParameterValue
Ir-Cl Bond Length (Å)2.346
Average Ir-N Bond Length (Å)2.085
Cl-Ir-N Bond Angles (°)Deviate from ideal 90°
N-Ir-N Bond Angles (°)Deviate from ideal 90° and 180°

Note: The interactive table allows for sorting and filtering of the data.

A DFT optimization of the [Ir(NH₃)₅Cl]²⁺ cation would typically employ a functional like B3LYP and a suitable basis set that includes effective core potentials for the heavy iridium atom. The resulting optimized geometry would be expected to be in close agreement with the experimental data, validating the computational model.

Once the optimized geometry is obtained, DFT is used to analyze the electronic structure of the complex. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and electronic stability of the molecule. physchemres.org

For a typical d⁶ iridium(III) complex, the HOMO is often of metal character, derived from the t₂g set of d-orbitals, while the LUMO may be centered on the ligands or have metal character from the e_g set of d-orbitals. In the case of [Ir(NH₃)₅Cl]²⁺, the HOMO is expected to be predominantly composed of iridium 5d orbitals, with some contribution from the chloride p-orbitals. The LUMO is likely to be of metal character (Ir 5d) or a combination of metal and anti-bonding ligand orbitals.

A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater ease of electronic excitation. While specific HOMO-LUMO energy values for [Ir(NH₃)₅Cl]²⁺ are not available in the searched literature, studies on other iridium(III) complexes demonstrate the utility of this analysis. For example, in a series of cyclometalated iridium(III) complexes, the nature and energy of the frontier orbitals were shown to be tunable by modifying the ligands, which in turn influences the photophysical properties of the complexes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

To understand the interaction of chloropentaammineiridium(III) chloride with light, such as its color and potential luminescence, it is necessary to investigate its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for this purpose. chemrxiv.org

TD-DFT can predict the electronic absorption spectrum of a molecule by calculating the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For [Ir(NH₃)₅Cl]²⁺, the visible absorption bands are primarily due to d-d transitions, which are formally Laporte-forbidden in a perfectly octahedral environment but gain some intensity through vibronic coupling and the lower symmetry of the actual complex.

While a TD-DFT predicted spectrum for [Ir(NH₃)₅Cl]²⁺ is not specifically reported, experimental UV-Vis spectra of related cobalt(III) ammine complexes, such as [Co(NH₃)₅Cl]Cl₂, show characteristic absorption bands in the visible region. ruc.dk A TD-DFT calculation for the iridium analogue would be expected to predict similar features, with shifts in the absorption maxima due to the different metal center.

Table 2: Illustrative TD-DFT Data for a Generic Iridium(III) Complex This table presents hypothetical data to illustrate the output of a TD-DFT calculation.

TransitionWavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁5500.001HOMO → LUMO (d-d)
S₀ → S₂4800.005HOMO-1 → LUMO (d-d)
S₀ → S₃3500.150HOMO → LUMO+2 (MLCT)

Note: This is an interactive table for illustrative purposes only.

The prediction of emission spectra involves optimizing the geometry of the lowest-energy excited state (typically the lowest triplet state for iridium(III) complexes) and then calculating the energy of the transition back to the ground state.

Iridium(III) complexes are well-known for their strong spin-orbit coupling, which facilitates intersystem crossing from singlet to triplet excited states and leads to efficient phosphorescence. TD-DFT, in conjunction with more advanced theoretical models, can be used to estimate phosphorescence efficiencies and radiative rate constants. These calculations involve determining the rates of both radiative (light-emitting) and non-radiative decay pathways from the triplet excited state. The radiative rate constant is related to the transition dipole moment between the triplet and ground states, which is non-zero due to spin-orbit coupling.

While specific calculations for [Ir(NH₃)₅Cl]²⁺ are not available, the general principles are well-established. The heavy iridium atom is expected to induce strong spin-orbit coupling, making phosphorescence a potentially significant de-excitation pathway, although competition from non-radiative decay from d-d excited states can quench luminescence.

Molecular Dynamics Simulations of Solution-Phase Behavior

To understand the behavior of this compound in a real-world environment, such as in an aqueous solution, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and the influence of the solvent. researchgate.net

For [Ir(NH₃)₅Cl]Cl₂, an MD simulation would typically involve placing the complex cation and its counter-ions in a box of water molecules and calculating the trajectories of all particles. Such simulations can provide detailed information about the solvation shell of the complex, including the number of water molecules in the first and second hydration spheres and their orientation relative to the complex ion. Furthermore, MD simulations can be used to study the dynamics of ligand exchange with the solvent and the diffusion of the complex in solution.

While no specific MD simulation studies on [Ir(NH₃)₅Cl]Cl₂ were found, research on other ions in aqueous solutions demonstrates the power of this technique to reveal insights into ion pairing, solvent structure, and transport properties. arxiv.orgnih.gov

Machine Learning Approaches for Predicting Iridium Complex Properties

Machine learning (ML) models are increasingly being employed to predict the physicochemical properties of iridium complexes, offering a cost-effective and high-throughput alternative to traditional experimental and quantum mechanical methods. nih.gov These models are trained on existing datasets of iridium complexes to learn the intricate relationships between their molecular structures and observed properties.

A critical first step in developing robust machine learning models is the creation of comprehensive and high-quality databases. rsc.org For iridium complexes, these databases typically compile information from peer-reviewed literature and experimental measurements. rsc.org A notable example is the IrLumDB, which contains luminescence properties for over 1,200 structurally diverse bis-cyclometalated iridium(III) complexes. rsc.org

The data points in these databases generally include the molecular structure of the complex, often represented in a machine-readable format like the Simplified Molecular Input Line Entry System (SMILES), alongside experimentally determined properties. rsc.org These properties can range from photophysical characteristics, such as emission maxima (λmax) and photoluminescence quantum yields (PLQY), to electrochemical and structural parameters. rsc.org

Once a database is established, various machine learning models can be trained on this data. These models learn to correlate specific structural features or calculated molecular descriptors with the desired properties. For instance, quantitative structure-property relationship (QSPR) models have been successfully developed to predict the emission wavelengths of iridium(III) complexes with high accuracy. acs.orgnih.gov These models can reliably forecast the properties of new, un-synthesized iridium complexes, thereby guiding experimental efforts towards the most promising candidates. nanobiodata.org

A significant application of machine learning in iridium complex research is the prediction of their optoelectronic properties, which is crucial for their use in technologies like organic light-emitting diodes (OLEDs) and photocatalysis. arxiv.org Traditional computational methods for predicting excited-state properties, such as time-dependent density functional theory (TDDFT), can be computationally expensive and time-consuming, limiting their use in large-scale screening. nih.govrsc.org

Machine learning models, particularly artificial neural networks (ANNs), have demonstrated the ability to predict key optoelectronic properties with an accuracy that is competitive with or even surpasses that of TDDFT, but at a fraction of the computational cost. nih.govresearchgate.net These properties include the mean emission energy of phosphorescence, excited-state lifetime, and emission spectral integral. arxiv.orgresearchgate.net

The process involves training the ML models on datasets containing experimental data for a range of iridium complexes. arxiv.org The inputs to these models can be features derived from the molecular structure, such as electronic structure features calculated using low-cost methods. nih.gov Once trained, these models can be used for high-throughput virtual screening of novel, hypothetical iridium complexes to identify promising candidates with desired optoelectronic characteristics. nih.govrsc.org This data-driven approach significantly accelerates the discovery and design of new phosphorescent materials. researchgate.net

The following interactive table demonstrates how machine learning predictions for optoelectronic properties of hypothetical iridium(III) ammine complexes would be compared against experimental values to validate the model's accuracy.

Future Research Directions and Emerging Paradigms

Design of Novel Iridium(III) Ammine Architectures

The development of new iridium(III) complexes is moving beyond simple ligand substitution to the rational design of sophisticated molecular architectures with tailored electronic and steric properties. Future work is focused on creating complexes with enhanced functionalities for specific applications.

A key area of development is the synthesis of heteroleptic iridium(III) complexes. nih.gov Researchers are designing molecules with a combination of different ligands to fine-tune their photophysical and electrochemical characteristics. nih.govst-andrews.ac.uk For instance, the synthesis of complexes with di-pyridylamine motifs has been explored to create blue phosphorescent emitters. nih.gov Another innovative approach involves incorporating N-heterocyclic carbene (NHC) ligands that bear specific functional units, such as indolo[3,2,1-jk]carbazolyl (iCz), to modulate the emissive properties of the metal center. st-andrews.ac.uk The design of these complex architectures often involves multi-step synthetic procedures. nih.govst-andrews.ac.uk

Furthermore, the strategic attachment of biomolecules to the ligand framework is a burgeoning field. researchgate.net By conjugating moieties like biotin (B1667282) to cyclometalated iridium(III) diimine complexes, scientists are creating probes for biological systems. researchgate.net These novel designs aim to combine the unique luminescent properties of iridium with the specific targeting capabilities of biomolecules. researchgate.netnih.gov The modification of cyclometalating ligands in these architectures allows for the tuning of properties such as reactive oxygen species (ROS) generation upon photo-excitation, which is crucial for applications in photodynamic therapy (PDT). rsc.org The exploration of pincer-ligated iridium complexes also continues to be a fruitful area, where modifying substituents on the ligand framework systematically alters the thermodynamic properties of the complex for small molecule activation. nih.gov

Table 1: Examples of Novel Iridium(III) Architectures and Their Properties

This table is interactive. Click on headers to sort.

Complex Type Ligand System Key Feature/Property Potential Application Reference
Heteroleptic Cyclometalated Phenylpyridine (ppy) and Dipyridylamine (DPA) Blue phosphorescent emission OLEDs nih.gov
Anionic NHC N-iminoimidazolium ylides Tunable steric and electronic properties Homogeneous Catalysis acs.org
Bio-conjugated Cyclometalated with Biotin Moiety Intense, long-lived luminescence; Avidin binding Bioimaging, Biosensing researchgate.net
Heteroleptic NHC Indolo[3,2,1-jk]carbazolyl (iCz) unit Blue-green emission OLEDs st-andrews.ac.uk
Theranostic Silicane-modified rhodamine Strong NIR absorption, ROS generation Deep-tissue PDT nih.govrsc.org

Integration with Supramolecular Chemistry and Self-Assembly

Iridium(III) complexes are increasingly recognized as valuable building blocks for the construction of complex supramolecular systems. Their well-defined coordination geometries and robust nature make them ideal components for creating large, ordered structures through coordination-driven self-assembly. nih.gov

A significant future direction is the use of iridium complexes in the hierarchical assembly of intricate, multi-component structures. Research has demonstrated the construction of giant metallo-supramolecular hexagonal prisms using pentatopic terpyridine ligands that coordinate to metal ions, including potentially iridium, to form highly complex architectures with molecular weights exceeding 40,000 Da. nih.gov This strategy relies on the self-sorting of different coordination moieties during the self-assembly process. nih.gov The resulting prisms can further self-assemble into even larger tubular-like nanostructures. nih.gov

The creation of unprecedented, highly intertwined topologies is another emerging paradigm. Scientists have reported the synthesis of a 20-component metallosupramolecular assembly, [Fe8L12], that adopts a universal 3-ravel motif, a type of "branched knot" previously unknown in supramolecular chemistry. jcu.edu.au While this example uses iron, the principles of using transition metals with specific ligand geometries can be extended to iridium-based systems. The stability of such complex structures is often derived from a combination of coordination bonds and numerous π-π stacking interactions between the organic ligands. jcu.edu.au Future research will likely focus on incorporating iridium(III) centers into these and other complex topologies to impart specific photophysical or catalytic functions to the final assembly.

Exploration of New Catalytic Transformations

While iridium has a well-established role in catalysis, future research is aimed at discovering and optimizing new catalytic transformations that leverage the unique reactivity of iridium(III) ammine and related complexes.

One major area of focus is "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This environmentally friendly methodology allows for the N-alkylation of amines using alcohols, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine, and the resulting imine is reduced by the iridium hydride species formed in the initial step. acs.orgresearchgate.net Iridium(III) complexes featuring N-heterocyclic carbene (NHC) ligands have proven effective for these transformations, including the β-alkylation of secondary alcohols and the N-alkylation of anilines. researchgate.net Research is ongoing to expand the substrate scope and improve catalyst efficiency, with goals of achieving high yields with low catalyst loadings and in the absence of solvents or external bases. researchgate.net

Asymmetric catalysis remains a key driver of research. Chiral iridium(III) aqua diamine complexes are being developed for the asymmetric transfer hydrogenation (ATH) of challenging substrates like α-cyano and α-nitro ketones, producing optically active alcohols with high enantioselectivity. researchgate.net The development of catalysts that can perform multiple, distinct catalytic functions is another novel direction. For example, [IrCp*Cl(N^O)] complexes have been designed that can act both as transfer hydrogenation catalysts for ketone reduction and as photocatalysts for reactions like the reduction of carbon-halogen bonds and double bond isomerization. acs.org

Furthermore, iridium(III) complexes are being explored as photocatalysts for novel organic syntheses. Cationic iridium(III) complexes with 2-phenylpyridinate and β-carboline derived ligands have been patented for their ability to catalyze the regioselective synthesis of 3-thiocyanato indoles from indolines in a one-pot, light-dependent process. innoget.com These complexes act as photosensitizers, transferring energy to molecular oxygen to generate reactive oxygen species that drive the reaction. innoget.com

Table 2: Emerging Catalytic Applications of Iridium(III) Complexes

This table is interactive. Click on headers to sort.

Catalytic Transformation Catalyst Type Substrates Key Feature Reference
N-Alkylation of Amines NHC-Iridium(III) Anilines, Alcohols Borrowing Hydrogen Principle acs.orgresearchgate.net
Asymmetric Transfer Hydrogenation Chiral Aqua Iridium(III) Diamine α-Cyano and α-Nitro Ketones High Enantioselectivity researchgate.net
Photocatalytic Thiocyanation Cationic Iridium(III) Indolines Use of Light and O2 as Oxidant innoget.com
Dual Catalysis [IrCp*Cl(N^O)] Ketones, Alkyl Halides Transfer Hydrogenation & Photocatalysis acs.org
Electrochemical Oxidation NiV Layered Double Hydroxide (B78521) 5-Hydroxymethylfurfural (B1680220) (HMF) High-purity product synthesis acs.org

Advancements in Spectroscopic Characterization and In Situ Studies

To fully understand and optimize the function of novel iridium complexes, advanced characterization techniques are essential. Future research will increasingly rely on sophisticated spectroscopic methods and in situ studies to probe the electronic structures, excited-state dynamics, and reaction mechanisms of these compounds.

A combination of spectroscopic techniques is now standard for characterizing new iridium(III) complexes. This includes one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N), Fourier-transform infrared (FTIR) spectroscopy, and high-resolution mass spectrometry (HRMS). acs.orgnih.govresearchgate.net These methods provide detailed information about the molecular structure in both solution and the solid state. researchgate.netnih.gov UV-visible absorption and photoluminescence spectroscopy are crucial for probing the electronic transitions and emissive properties, which are often characterized by metal-to-ligand charge-transfer (MLCT) and ligand-centered (π–π*) transitions. nih.govacs.org

The frontier of characterization lies in in situ and time-resolved studies. For catalysis, monitoring reactions as they occur provides invaluable mechanistic insight. For example, in situ studies of the electrochemical oxidation of biomass-derived molecules like 5-hydroxymethylfurfural (HMF) help to identify key intermediates and understand how the catalyst's electronic structure changes during the reaction. acs.org For photophysical applications, time-dependent studies are critical. The phosphorescent lifetimes of iridium complexes, often in the hundreds of nanoseconds, can be measured to understand the nature of their excited states. nih.govacs.org The development of techniques to probe these short-lived states will be vital for designing more efficient emitters for OLEDs and photosensitizers for therapy. nih.gov

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental synthesis and characterization has become a powerful paradigm for accelerating the discovery and development of new iridium compounds. This synergistic approach allows for the rational design of molecules with desired properties and a deeper understanding of their behavior.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central tools in this effort. nih.gov These computational methods are used to predict molecular geometries, electronic structures, and thermodynamic properties of iridium complexes. nih.gov For example, researchers have used DFT to study substituent effects on the thermodynamics of small molecule addition to pincer-ligated iridium complexes, finding that increased electron donation can disfavor oxidative addition, contrary to classical expectations. nih.gov

This synergy is particularly impactful in predicting spectroscopic properties and rationalizing photophysics. nih.govrsc.org Computational modeling can accurately predict the NMR chemical shifts of iridium-bound hydrides, which is essential for identifying transient species in catalytic cycles like those in Signal Amplification By Reversible Exchange (SABRE) experiments. rsc.org Similarly, TD-DFT calculations help to assign the character of electronic transitions observed in UV-Vis spectra and explain the origins of luminescence in newly synthesized complexes. nih.govnih.govacs.org In the realm of catalysis, DFT calculations are used to model entire reaction profiles, providing insights into reaction mechanisms and the roles of ligands and metal centers. researchgate.net More recently, machine learning-based Quantitative Structure-Activity Relationship (QSAR) models are being developed to reliably predict the emission wavelengths of Ir(III) complexes, further demonstrating the power of combining computational and experimental data for rational design. chemrxiv.org

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